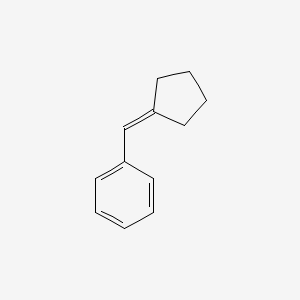
(Cyclopentylidenemethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopentylidenemethyl)benzene is a chemical compound with the molecular formula C12H14 . It is a cyclic compound where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom .
Molecular Structure Analysis
The this compound molecule contains a total of 27 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) .
Aplicaciones Científicas De Investigación
1. Catalysis and Nanoparticle Research
In the field of nanotechnology and catalysis, research has shown that the shape of platinum nanoparticles can significantly influence the selectivity of benzene hydrogenation. Different shapes of nanoparticles result in the formation of various products, such as cyclohexane and cyclohexene. This insight is crucial for understanding and optimizing catalytic reactions involving benzene derivatives (Bratlie et al., 2007).
2. Electrochemistry and Battery Technology
Studies have explored the use of cyclohexyl benzene as an electrolyte additive for lithium-ion batteries. This compound aids in overcharge protection by polymerizing to form a barrier between the separator and cathode, enhancing battery safety and performance (Xu et al., 2008).
3. Sustainable Chemistry
Research in sustainable chemistry has focused on the partial hydrogenation of benzene to cyclohexene, a reaction of economic and technical interest. Efforts to develop environmentally friendly processes for this transformation have been ongoing, emphasizing the role of ruthenium-catalyzed hydrogenation (Foppa & Dupont, 2015).
4. Organic Synthesis
In organic synthesis, benzene and its derivatives, including cyclopentylidenemethyl benzene, play a pivotal role. Their structural diversity has been harnessed in the synthesis of complex organic molecules, as demonstrated by Suzuki et al. in their work on the programmed synthesis of hexaarylbenzenes (Suzuki et al., 2015).
5. Environmental Applications
Environmental studies have investigated anaerobic benzene oxidation coupled to nitrate reduction. This research is vital for understanding the biodegradation of benzene in environments lacking oxygen, offering potential applications in environmental remediation (Coates et al., 2001).
Safety and Hazards
While specific safety and hazard information for (Cyclopentylidenemethyl)benzene is not available, benzene, a related compound, is known to be a human carcinogen leading to leukemia . Occupational benzene exposure has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .
Mecanismo De Acción
Target of Action
Cyclopentylidenemethylbenzene, a derivative of benzene, primarily targets aromatic molecules . The structure of benzene allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications .
Mode of Action
The interaction of Cyclopentylidenemethylbenzene with its targets involves a process known as nucleophilic aromatic substitution . This process involves the addition of a nucleophile to the aromatic ring, followed by the loss of a leaving group . The compound also undergoes Diels-Alder reactions .
Biochemical Pathways
Cyclopentylidenemethylbenzene affects the biochemical pathways involved in the metabolism of benzene . The metabolism of benzene has been widely studied due to its putative role in carcinogenesis . The metabolic pathways implicated in benzene toxicity are broadly comparable across species .
Pharmacokinetics
It is known that the primary route of entry for benzene, a related compound, is via inhalation . Dermal absorption is generally considered to be poor . Systemic absorption of benzene after ingestion is likely to be high .
Result of Action
The molecular and cellular effects of Cyclopentylidenemethylbenzene’s action include oxidative stress, changes in gene expression and function, and disrupted balance among proliferation, differentiation, and apoptosis . Chronic exposure to benzene, a related compound, is known to cause aplastic anemia and increased risk of acute myelogenous leukemia in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentylidenemethylbenzene. For instance, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome .
Propiedades
IUPAC Name |
cyclopentylidenemethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDOIWXDCYNLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

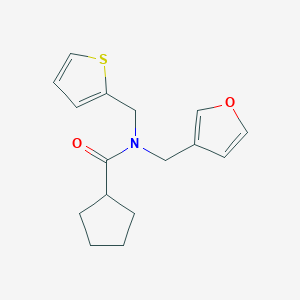
![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)
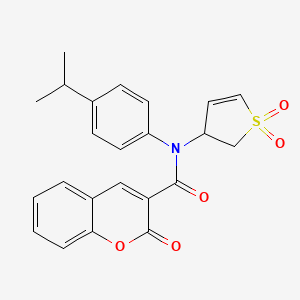
methanone](/img/structure/B2529417.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)
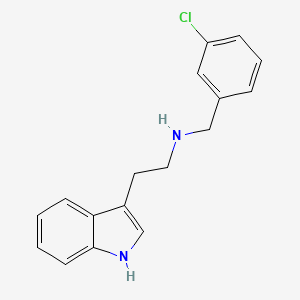
![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)
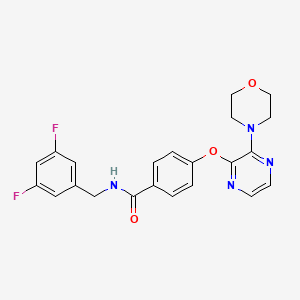
![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

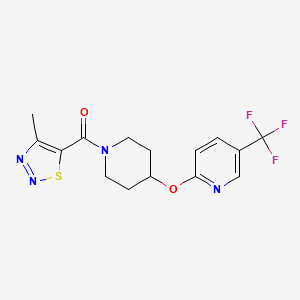
![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)